molecular formula C21H21N3O2 B2500843 N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide CAS No. 1421526-04-6

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2500843
CAS No.: 1421526-04-6
M. Wt: 347.418
InChI Key: KRAYWBSKRDIEGD-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of novel therapeutics. This molecule features a 4-methyl-6-oxopyrimidinone group, a heterocycle known for its prevalence in biologically active molecules, linked via an ethyl chain to a 2,2-diphenylacetamide moiety. The diphenylacetamide structure is a recognized pharmacophore in drug discovery, often associated with targeted receptor activity . Compounds with similar structural motifs, such as pyrimidinones and substituted acetamides, are frequently investigated for their potential as beta-3 adrenergic receptor agonists. Agonists of this receptor are a major focus of research for the treatment of conditions like overactive bladder (OAB) and other smooth muscle disorders . The presence of both hydrogen bond acceptor and donor groups in its structure suggests potential for specific interactions with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound to probe biological mechanisms, develop new assays, and advance the discovery of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-16-14-19(25)24(15-23-16)13-12-22-21(26)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,14-15,20H,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAYWBSKRDIEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an appropriate amine and a carbonyl compound.

    Substitution Reactions: The methyl and oxo groups are introduced through substitution reactions using specific reagents under controlled conditions.

    Amide Formation: The final step involves the formation of the amide bond between the pyrimidine derivative and 2,2-diphenylacetic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidinone-acetamide derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogs with Pyrimidinone Cores
Compound Name Key Structural Differences Synthesis Yield Key Properties/Activity Reference
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Thioether linkage instead of ethyl chain; benzyl substitution on acetamide 66% Higher melting point (196°C); NMR shows aromatic protons at δ 7.60–7.27
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15) Phenoxy-phenyl substituent; thioether linkage 60% Broad-spectrum antimicrobial activity reported
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Thietanyloxy and thioether groups; ester instead of amide Not specified Improved solubility due to ester group; used as intermediate for further derivatization

Key Insights :

  • Substitution on the acetamide nitrogen (e.g., benzyl vs. phenoxy-phenyl) significantly alters electronic properties and biological activity .
Diphenylacetamide Derivatives
Compound Name Key Structural Differences Synthesis Yield Key Properties/Activity Reference
N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (15) Benzothiazole ring instead of pyrimidinone; trifluoromethyl group 42% Enhanced metabolic stability due to CF₃ group; potent kinase inhibition
N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (37) Dual acetamide-benzothiazole structure Not specified Designed for dual-target activity (e.g., enzyme and receptor modulation)
Darifenacin Hydrobromide Pyrrolidine-linked diphenylacetamide; benzofuranylethyl substitution Not specified Clinically approved for overactive bladder; highlights therapeutic potential of diphenylacetamides

Key Insights :

  • The pyrimidinone core in the target compound distinguishes it from benzothiazole-based analogs (e.g., compound 15), likely altering target selectivity .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound 5.12 Compound 15 Darifenacin
Lipophilicity (LogP) Estimated high (due to diphenyl groups) Moderate High (CF₃ group) Moderate
Solubility Likely low (crystalline diphenyl groups) Low Very low Formulated as salt
Metabolic Stability Expected moderate (amide hydrolysis risk) High (thioether) High (CF₃ stabilizes) High (clinical profile)

Biological Activity

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,2-diphenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring, an ethyl side chain, and a diphenylacetamide moiety. Its molecular formula is C16H18N2OC_{16}H_{18}N_2O, with a molecular weight of approximately 270.33 g/mol.

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound may exhibit significant anticancer activity. For instance, derivatives of pyrimidine and benzamide structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. One study highlighted the effectiveness of a related benzamide derivative in inducing G1 cell cycle arrest and apoptosis in myelodysplastic syndrome cell lines, demonstrating its potential as an anticancer agent .

The biological activity of this compound may involve interaction with various biological targets:

  • Histone Deacetylase Inhibition : Similar compounds have been identified as potent inhibitors of class I HDACs, leading to increased levels of acetylated histones and subsequent activation of tumor suppressor genes.
  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies

  • In Vitro Studies : In vitro evaluations have demonstrated that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • In Vivo Studies : Animal model studies have shown promising results regarding the antitumor efficacy of related compounds when administered orally. For example, one study reported significant tumor reduction in xenograft models treated with HDAC inhibitors derived from similar structures .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
This compoundPyrimidine core, diphenylacetamidePotential HDAC inhibition, apoptosis induction,
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamideBenzamide derivativePotent HDAC inhibitor, antitumor activity
N-(4-Methylthiazol-5-yl)benzamideThiazole derivativeAnticancer activity against A549 cells

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